molecular formula C22H20N4O4S B2944647 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-84-1

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2944647
CAS RN: 941879-84-1
M. Wt: 436.49
InChI Key: ALMDQSQOYDIIEJ-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
The exact mass of the compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research on similar compounds to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has shown potential in developing novel antibacterial agents. A study by Palkar et al. (2017) describes the synthesis and antibacterial evaluation of related compounds, emphasizing their promising activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis. The compounds exhibited antibacterial properties at non-cytotoxic concentrations, highlighting their therapeutic potential (Palkar et al., 2017).

Heterocyclic Synthesis

The compound's structural features facilitate its use in heterocyclic synthesis. For example, Mohareb et al. (2004) explored the reactivity of similar compounds to yield a variety of nitrogen-containing heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives. These findings underscore the versatility of the compound in synthesizing diverse heterocyclic structures (Mohareb et al., 2004).

Anti-Inflammatory and Analgesic Agents

The compound's framework has also been utilized in synthesizing anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) report the synthesis of novel heterocyclic compounds derived from similar structures, showing significant COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. This research highlights the compound's potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Tuberculosis Treatment

Another application is in the treatment of tuberculosis. Jeankumar et al. (2013) demonstrated that hybrid analogues, structurally related to the compound , effectively inhibit Mycobacterium tuberculosis. This study indicates the potential of such compounds in developing new antituberculosis drugs (Jeankumar et al., 2013).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Furthermore, Borzilleri et al. (2006) identified analogues of this compound as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). Such inhibitors have therapeutic potential in treating cancers and other diseases involving angiogenesis (Borzilleri et al., 2006).

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-20(14-4-5-16-17(10-14)30-12-29-16)26-22-25-19-15(2-1-3-18(19)31-22)21(28)24-11-13-6-8-23-9-7-13/h4-10,15H,1-3,11-12H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMDQSQOYDIIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

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